

# Enbezotinib: A Technical Guide to a Novel Dual RET/SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Enbezotinib |           |  |  |  |
| Cat. No.:            | B10827848   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enbezotinib** (TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC family of kinases.[1][2][3] Developed for the treatment of cancers driven by RET alterations, including fusions and mutations, its dual-inhibitor mechanism aims to provide a robust anti-tumor response and overcome potential resistance mechanisms.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Enbezotinib**, intended for professionals in the field of oncology research and drug development.

## **Chemical Structure and Physicochemical Properties**

**Enbezotinib** is a complex macrocyclic small molecule. Its unique three-dimensional structure is designed to bind with high affinity to the kinase domains of its targets.

Table 1: Chemical and Physicochemical Properties of Enbezotinib



| Property          | Value                                                                                                                                                                                                                                                                                           | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (3S,7R,17S)-12-fluoro-17-<br>methyl-2,16-dioxa-<br>8,14,19,23,24,26-<br>hexazahexacyclo[22.3.1.0 <sup>3</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>27</sup> .0 <sup>10</sup> , <sup>15</sup> .0 <sup>21</sup> , <sup>25</sup> ]octacosa-<br>1(28),10(15),11,13,21(25),22,2<br>6-heptaen-20-one | [4]       |
| Synonyms          | TPX-0046                                                                                                                                                                                                                                                                                        |           |
| CAS Number        | 2359649-81-1 (RSS-isomer)                                                                                                                                                                                                                                                                       |           |
| Molecular Formula | C21H21FN6O3                                                                                                                                                                                                                                                                                     | [1]       |
| Molecular Weight  | 424.43 g/mol                                                                                                                                                                                                                                                                                    | [1]       |
| SMILES            | C[C@H]1CNC(=O)C2=C3N=C<br>4C(=CN3N=C2)O[C@H]5CCC<br>[C@H]5N4CC6=C(O1)N=CC(=<br>C6)F                                                                                                                                                                                                             | [1]       |
| Solubility        | DMSO: 100 mg/mL (235.61 mM; with ultrasonic and warming to 80°C)                                                                                                                                                                                                                                | [5]       |
| Appearance        | White to off-white solid                                                                                                                                                                                                                                                                        | [5]       |

Note: The detailed chemical synthesis protocol for **Enbezotinib** is proprietary and not publicly available.

# **Mechanism of Action and Signaling Pathways**

**Enbezotinib** functions as a dual inhibitor of RET and SRC tyrosine kinases.[1][3] Aberrant RET activation, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6] This leads to the constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[7]



SRC kinases are non-receptor tyrosine kinases that are often upregulated in tumor cells and play a crucial role in tumor progression, invasion, and angiogenesis.[2][3] Furthermore, SRC signaling has been implicated in the development of resistance to targeted therapies, including RET inhibitors.[2][3]

By simultaneously inhibiting both RET and SRC, **Enbezotinib** aims to achieve a more comprehensive blockade of oncogenic signaling and potentially overcome or delay the onset of treatment resistance.

Diagram: Simplified RET and SRC Signaling Pathways and Inhibition by Enbezotinib



Click to download full resolution via product page



Caption: Enbezotinib inhibits RET and SRC, blocking downstream signaling pathways.

# Preclinical Pharmacology In Vitro Studies

**Enbezotinib** has demonstrated potent inhibitory activity against wild-type and various mutated forms of RET in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of **Enbezotinib** 

| Assay Type                  | Target                                   | IC <sub>50</sub> (nM) | Cell Line | Source(s) |
|-----------------------------|------------------------------------------|-----------------------|-----------|-----------|
| Enzymatic Assay             | Wild-Type RET                            | 0.26                  | -         | [8]       |
| Cell-Based<br>Assay         | Wild-Type RET Phosphorylation            | 21.9                  | Ba/F3     | [8]       |
| Cell-Based<br>Assay         | RET Mutants (15 variants)                | 2.69 - 108            | Ba/F3     | [8]       |
| Cell Proliferation<br>Assay | KIF5B-RET                                | ~1                    | Ba/F3     |           |
| Cell Proliferation<br>Assay | RET G810R<br>(Solvent Front<br>Mutation) | 17                    | Ba/F3     | [4]       |

**Enbezotinib** is also reported to be selective for RET over a panel of 217 other kinases, though it does inhibit 39 tyrosine kinases by more than 50% at a concentration of 26 nM.[8]

### In Vivo Studies

In vivo studies using xenograft models have shown that **Enbezotinib** leads to significant antitumor efficacy.

Table 3: In Vivo Efficacy of Enbezotinib



| Animal Model    | Cell Line                                                  | Dosage                                 | Outcome                        | Source(s) |
|-----------------|------------------------------------------------------------|----------------------------------------|--------------------------------|-----------|
| Mouse Xenograft | Ba/F3 KIF5B-<br>RET                                        | 5 mg/kg                                | Marked anti-<br>tumor efficacy | [4]       |
| Mouse Xenograft | RET-driven cancer cell- derived and patient-derived models | 2-5 mg/kg (twice<br>daily for 27 days) | Decreased tumor size           | [5]       |

# **Experimental Protocols**

The following are generalized protocols representative of the methodologies used to evaluate **Enbezotinib**.

## **Ba/F3 Cell Proliferation Assay**

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of engineered Ba/F3 cells that are dependent on a specific kinase for survival and growth.

Diagram: Ba/F3 Cell Proliferation Assay Workflow





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of **Enbezotinib** in Ba/F3 cells.



#### Methodology:

- Cell Culture: Ba/F3 cells engineered to express a specific RET fusion or mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
- IL-3 Withdrawal: Prior to the assay, cells are washed to remove IL-3, making their survival dependent on the expressed RET kinase.
- Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Compound Addition: **Enbezotinib** is serially diluted and added to the wells.
- Incubation: The plates are incubated for approximately 72 hours.
- Viability Assessment: A cell viability reagent, such as CellTiter-Glo® which measures ATP levels, is added to each well.
- Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated.

## **Cell-Derived Xenograft Model**

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

#### Methodology:

- Cell Preparation: Human cancer cells harboring a RET alteration (e.g., KIF5B-RET) are cultured and harvested.
- Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.



- Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Once tumors are established, the mice are randomized into treatment and control
  groups. Enbezotinib is administered orally at specified doses and schedules.
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

# **Clinical Development**

**Enbezotinib** has been evaluated in a Phase 1/2 clinical trial (NCT04161391) for adult subjects with advanced or metastatic solid tumors harboring oncogenic RET fusions or mutations.[9] The study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of **Enbezotinib**.[10] Preliminary results have shown encouraging antitumor activity, including objective responses in both RET TKI-naïve and pre-treated patients, with a generally tolerable safety profile.[11] However, the clinical development of **Enbezotinib** has been discontinued.[2]

## Conclusion

**Enbezotinib** is a novel, potent dual inhibitor of RET and SRC kinases with demonstrated preclinical anti-tumor activity in RET-driven cancer models. Its unique macrocyclic structure and dual mechanism of action provided a strong rationale for its clinical investigation. The data presented in this guide underscore the scientific foundation for the development of **Enbezotinib** as a potential therapeutic agent for RET-altered cancers. While its clinical development has been discontinued, the insights gained from its study contribute to the broader understanding of targeting RET-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enbezotinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enbezotinib | C21H21FN6O3 | CID 146662764 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The selectivity of protein kinase inhibitors: a further update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enbezotinib: A Technical Guide to a Novel Dual RET/SRC Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#chemical-structure-and-properties-of-enbezotinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com